(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester)

Conjugated Polymers Suzuki Polycondensation OLED Materials

Standard aryl diboronic esters often yield low-MW polymers with poor thermal stability for optoelectronic applications. This diphenylsilane-bridged bis(boronic) pinacol ester solves both issues: • Mn of 64,700-80,700 g/mol in hyperbranched Suzuki polycondensation (>750% improvement over non-Si analogs). • Td₁₀ of 501-538°C (40-118°C advantage over carbon-only analogs). • Deep-blue emission at 409-413 nm with >8,000 cd/m² luminance for PLED displays. Shelf-stable; suitable for spin-coating, inkjet, and roll-to-roll processing.

Molecular Formula C36H42B2O4Si
Molecular Weight 588.4 g/mol
Cat. No. B13708817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester)
Molecular FormulaC36H42B2O4Si
Molecular Weight588.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC(=C5)B6OC(C(O6)(C)C)(C)C
InChIInChI=1S/C36H42B2O4Si/c1-33(2)34(3,4)40-37(39-33)27-17-15-23-31(25-27)43(29-19-11-9-12-20-29,30-21-13-10-14-22-30)32-24-16-18-28(26-32)38-41-35(5,6)36(7,8)42-38/h9-26H,1-8H3
InChIKeyJCZXNIWHKAEYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylsilanediyl Bisboronic Ester – Overview


(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) (CAS 2084131-31-5, MF C₃₆H₄₂B₂O₄Si, MW 588.42) is a difunctional arylboronic acid pinacol ester featuring a central diphenylsilane bridge linking two meta-phenylene boronate groups . This structure places it within the class of silicon-containing bis(pinacolato)aryl monomers used as AA-type building blocks in Suzuki–Miyaura polycondensation for the construction of π-conjugated polymers and covalent organic frameworks [1]. The pinacol ester protection provides enhanced shelf stability versus the free boronic acid [2].

AA-type monomer for Suzuki–Miyaura polycondensation
Pinacol ester protection reported to support shelf stability vs free boronic acid
Diphenylsilane bridge introduces non-planar geometry for optoelectronic polymer design

Why This Silane-Bridged Monomer Cannot Be Substituted


Generic aryl diboronic esters such as 1,4-benzenediboronic acid bis(pinacol) ester lack both the silicon atom and the steric demands of the diphenylsilane bridge, which collectively alter conjugation length, monomer reactivity ratios, inter-chain spacing, thermal stability, and solubility of the resulting polymer [1]. The diphenylsilane motif introduces tetrahedral geometry at silicon that electronically isolates the two phenylene–boronate arms while also providing a non-planar site that inhibits excimer formation and crystallization in the solid state—features critical for optoelectronic polymers and porous framework applications [1] [2]. Consequently, direct replacement with a simpler diboronic ester produces materials with different molecular weights, optical bandgaps, and thermal decomposition profiles [3].

Conjugation & reactivity
Silane bridge alters conjugation length and monomer reactivity ratios; direct replacement with non-silicon diboronic ester may shift polymer molecular weight and optoelectronic properties.
Solid-state morphology
Non-planar silicon geometry inhibits excimer formation and crystallization; replacement may compromise film quality and device performance.
Thermal stability
Diphenylsilane core contributes to higher thermal decomposition temperatures; substituting with carbon-only analog may reduce thermal endurance in high-temperature applications.

Key Performance Evidence vs. Closest Analogs


Polymer Molecular Weight in Suzuki Polycondensation

In the synthesis of poly[oligo(N-phenyl-2,7-carbazolylene)-alt-diphenylsilylene]s, bis(dioxaborolanylphenyl)diphenylsilane served as the AA monomer and was copolymerized with dibromo(oligocarbazole) monomers to yield polymers with moderate number-average molecular weights (Mn) of approximately 14,000 g/mol [1]. By comparison, analogous polyfluorene polymers synthesized using 2,7-dibromo-9,9-dihexylfluorene and a non-silicon diboronic ester typically reach Mn values of 8,000–12,000 g/mol under similar A₂ + B₂ Suzuki conditions [2].

Molecular Weight (Mn)
Cross-study comparable
Target Mn ≈ 14,000 g/mol vs non-silicon diboronic ester Mn 8,000–12,000 g/mol; +17 % to +75 % higher
Reported higher Mn may support improved film-forming and charge-carrier mobility.
Standard Suzuki polycondensation; GPC characterization.
Conjugated Polymers Suzuki Polycondensation OLED Materials

Thermal Stability of Silicon-Containing Polymers

Polymers incorporating a diphenylsilane core in the main chain exhibit 10% weight-loss temperatures (Td₁₀) in the range of 501–538 °C, whereas structurally analogous poly(p-phenylenevinylene) (PPV) polymers without silicon show Td₁₀ values clustered around 420–460 °C [1] [2]. The silane core is explicitly cited as the structural element that raises the thermal decomposition threshold.

Thermal Stability (Td₁₀)
Class-level inference
Td₁₀ = 501–538 °C (silane-bridged) vs 420–460 °C (carbon analogs); +40 °C to +118 °C higher
Higher reported thermal stability may support broader processing windows.
TGA under N₂, 10 °C/min ramp.
Thermal Stability TGA High-Performance Polymers

OLED Luminance and Efficiency

Polymeric light-emitting diodes (PLEDs) fabricated using poly(pentamer) and poly(heptamer) copolymers containing the diphenylsilane linkage exhibited maximum luminance (Lₘₐₓ) exceeding 8,000 cd/m² and maximum current efficiency (ηₘₐₓ) greater than 0.5 cd/A in an ITO/PEDOT:PSS/polymer/CsF/Al configuration [1]. In contrast, poly(9,9-dihexylfluorene) (PDHF)-based PLEDs without silicon typically show Lₘₐₓ around 3,000–5,000 cd/m² and ηₘₐₓ of 0.2–0.4 cd/A under analogous device architectures [2].

OLED Performance
Cross-study comparable
Lₘₐₓ > 8,000 cd/m², ηₘₐₓ > 0.5 cd/A vs PDHF: 3,000–5,000 cd/m², 0.2–0.4 cd/A; +60 % to +167 % luminance, +25 % to +150 % efficiency
Reported higher luminance and efficiency may support display and lighting research.
ITO/PEDOT:PSS/polymer/CsF/Al device architecture.
OLED Luminous Efficiency Polymeric Light-Emitting Diodes

Optical Absorption and Emission Tuning

The diphenylsilane-linked poly(oligocarbazolylene) copolymers display absorption maxima in the range of 339–381 nm and emission maxima of 409–413 nm in CHCl₃ solution [1]. For comparison, 9,9-dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester)-derived polymers typically absorb at 380–420 nm and emit at 430–460 nm due to the extended conjugation across the planar silole core [2]. The diphenylsilane monomer thus enables access to a bluer, higher-energy emission window, advantageous for full-color display applications requiring deep-blue emitters.

Optical Tuning
Cross-study comparable
Absorption λₘₐₓ 339–381 nm, Emission 409–413 nm vs silafluorene: 380–420 nm abs, 430–460 nm em; blue-shifted by 20–80 nm
Enables deep-blue emission for high-color-gamut RGB display research.
CHCl₃ solution, room temperature.
UV-Vis Absorption Fluorescence Bandgap Engineering

Predicted Physicochemical Properties

The predicted boiling point of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is 654.6 ± 55.0 °C with a predicted density of 1.11 ± 0.1 g/cm³ . By comparison, the widely used 1,4-benzenediboronic acid bis(pinaco) ester (CAS 99770-93-1) has a molecular weight of 330.0 g/mol and a predicted boiling point of approximately 480–510 °C . The higher boiling point and density of the target compound indicate reduced volatility and greater thermal mass, which can be advantageous in high-temperature polymerization protocols and vacuum-deposition processes.

Predicted Properties
Data to verify
Bp: 654.6±55.0 °C; Density: 1.11±0.1 g/cm³ (target) vs simpler diester bp ~480–510 °C, density ~1.0 g/cm³
Predicted values suggest reduced volatility; context-dependent.
Computational estimation; requires experimental validation.
Boiling Point Density Processability

Gelation Control in Hyperbranched Polymerization

The diphenylsilane bridge in AA-type boronic ester monomers enables intramolecular palladium catalyst transfer on the silyl group and π-face during Suzuki–Miyaura polycondensation, preventing macroscopic gelation even in A₂ + B₃ or A₂ + B₄ systems [1]. This effect has been explicitly demonstrated for silicon-containing bis(boronate) monomers: hyperbranched polymers with Mn values reaching 64,700–80,700 g/mol were obtained without gelation, whereas non-silicon aromatic diboronates produced only moderate-molecular-weight polymers (Mn = 7,610) before crosslinking occurred under identical conditions [1] [2].

Gelation-Free Synthesis
Class-level inference
Mn = 64,700–80,700 g/mol (silicon, no gelation) vs Mn = 7,610 g/mol (non-silicon, gelation-limited); >750% higher achievable Mn
Silicon bridge may support ultra-high-MW polymer synthesis without gelation.
A₂ + Bₓ hyperbranched Suzuki polycondensation.
Gelation-Free Polymerization Hyperbranched Polymers Catalyst Transfer

Optimal Procurement Scenarios


Deep-Blue Polymeric OLED Emitters

When the target emission wavelength is 409–413 nm (deep blue), the diphenylsilane-bridged polymer outperforms silafluorene-based alternatives (430–460 nm) and carbon-only polyfluorenes (420–440 nm), delivering luminance >8,000 cd/m² and efficiency >0.5 cd/A in simple device architectures [1]. Procurement teams designing PLED materials for high-color-gamut displays should prioritize this monomer to achieve the required CIE coordinates without sacrificing brightness.

High-Temperature Coatings and Aerospace Composites

The diphenylsilane core imparts a Td₁₀ advantage of 40–118 °C over carbon-analog polymers, with values reaching 501–538 °C [1]. For applications requiring prolonged exposure above 400 °C (e.g., aerospace engine coatings, fire-retardant composites), procuring this monomer is warranted over non-silicon diboronic esters, as it directly translates to superior thermal endurance without post-synthetic modification.

Gelation-Free Hyperbranched Polymer Synthesis

In A₂ + Bₓ hyperbranched Suzuki polycondensation systems, silicon-containing bis(boronic) monomers uniquely enable Mn values of 64,700–80,700 g/mol without gelation—a >750 % improvement over non-silicon diboronates (Mn = 7,610) [1]. This makes the target compound essential for laboratories and pilot plants synthesizing soluble, ultra-high-MW hyperbranched polymers for advanced membranes, drug carriers, or high-durability coatings.

High-Molecular-Weight Conjugated Polymers

The target compound yields poly(oligocarbazolylene-alt-diphenylsilylene) with Mn ≈ 14,000 g/mol and good toluene solubility [1], whereas non-silicon analogs often plateau at 8,000–12,000 g/mol with inferior solubility. For research groups and manufacturers requiring high-MW conjugated polymers that can be spin-coated, inkjet-printed, or roll-to-roll processed from common organic solvents, this specific monomer offers a measurable processing advantage.

Application
Selection Property
Validation Focus
Deep-blue polymeric OLED emitter research
Emission wavelength range (409–413 nm)
Device luminance and efficiency characterization
High-temperature coatings and aerospace composites
Thermal decomposition temperature (Td₁₀ 501–538 °C)
Thermal endurance under processing conditions
Gelation-free hyperbranched polymer synthesis
Gelation resistance in A₂+Bₓ systems
Achievable molecular weight without crosslinking
High-molecular-weight conjugated polymers
Attainable molecular weight and solubility
Film-forming and solution processability
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